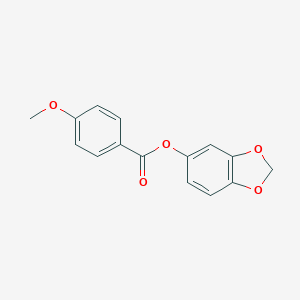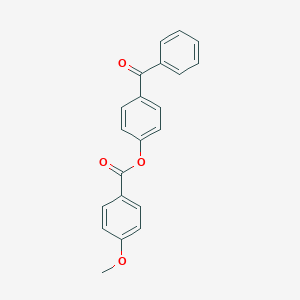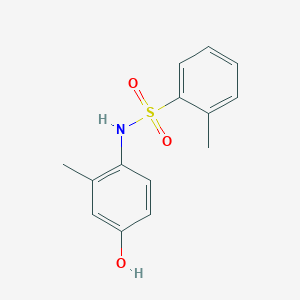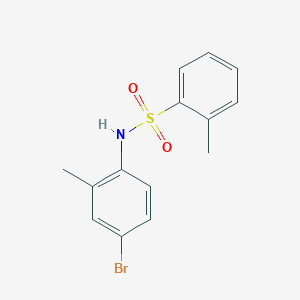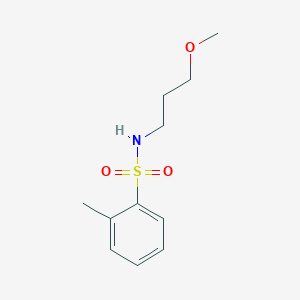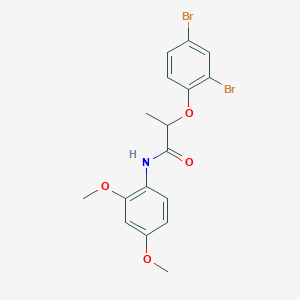
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide, also known as GW501516, is a synthetic ligand that binds to the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in the scientific community due to its potential use in various fields, including sports performance enhancement, obesity treatment, and cancer therapy.
Mecanismo De Acción
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide binds to PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and energy metabolism.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been shown to increase endurance and improve lipid metabolism in animal models. It has also been found to reduce inflammation and improve insulin sensitivity. However, its long-term effects on human health are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide is a useful tool for studying the role of PPARδ in various physiological processes. Its selective activation allows for the investigation of specific PPARδ-mediated pathways. However, its potential for abuse and lack of long-term safety data limit its use in human studies.
Direcciones Futuras
1. Investigate the long-term effects of 2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide on human health.
2. Develop safer and more selective PPARδ agonists for clinical use.
3. Study the potential use of 2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide in cancer therapy.
4. Investigate the effects of 2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide on skeletal muscle metabolism.
5. Explore the use of 2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide involves the reaction of 2,4-dibromophenol with 2,4-dimethoxybenzylamine in the presence of triethylamine and 4-(dimethylamino)pyridine. The resulting intermediate is then reacted with 3-(4-(trifluoromethyl)phenyl)propanoic acid chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential use in sports performance enhancement. It has been found to increase endurance and improve lipid metabolism in animal models. However, its use in humans is prohibited by the World Anti-Doping Agency due to its potential for abuse.
Propiedades
Fórmula molecular |
C17H17Br2NO4 |
|---|---|
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Br2NO4/c1-10(24-15-7-4-11(18)8-13(15)19)17(21)20-14-6-5-12(22-2)9-16(14)23-3/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
QBGXDFLXJQDSII-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





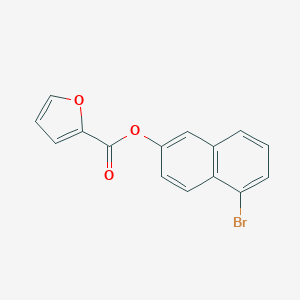
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
